

H-Tyr(3-NH2)-OH dihydrochloride hydrate CAS number 208588-19-6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

H-Tyr(3-NH2)-OH dihydrochloride
hydrate

Cat. No.:

B7800705

Get Quote

Technical Guide: H-Tyr(3-NH2)-OH Dihydrochloride Hydrate

CAS Number: 208588-19-6

Synonyms: 3-Amino-L-tyrosine dihydrochloride hydrate, (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride hydrate

This document provides a comprehensive technical overview of **H-Tyr(3-NH2)-OH dihydrochloride hydrate** for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, biological context, experimental applications, and safety protocols.

Physicochemical Properties

H-Tyr(3-NH2)-OH dihydrochloride hydrate is a derivative of the amino acid L-tyrosine.[1] The introduction of an amino group at the 3-position of the phenyl ring alters its electronic properties, making it a valuable tool in peptide synthesis and biochemical research.

Property	Value	Reference(s)
Molecular Formula	C9H16Cl2N2O4	[1][2]
Molecular Weight	287.14 g/mol	[1][3][4]
Appearance	Solid	[1]
Melting Point	158-160 °C (decomposes)	[4]
Solubility	Soluble in water (175 mg/mL)	[2]
Purity	≥97%	[3]
Optical Activity	[α]22/D -1.6°, c = 2 in H ₂ O	

Biological Context and Mechanism of Action

As a tyrosine analog, **H-Tyr(3-NH2)-OH dihydrochloride hydrate**'s biological activities are understood in the context of tyrosine's metabolic and signaling roles. L-tyrosine is a proteinogenic amino acid that is a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5][6][7][8]

The hydroxyl group of tyrosine is a key site for post-translational modification, specifically phosphorylation by receptor tyrosine kinases (RTKs).[7] This phosphorylation is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. [7]

The introduction of a 3-amino group in H-Tyr(3-NH2)-OH can influence its interaction with enzymes and receptors. While specific, detailed studies on the mechanism of action of this particular derivative are not extensively published, it is primarily utilized in research to:

- Be incorporated into synthetic peptides to study the effects of modifying the aromatic ring.[4]
- Act as a research tool to probe biological systems where tyrosine is a key substrate or signaling molecule.

Experimental Protocols General Handling and Solution Preparation

Due to its high solubility in water, preparing stock solutions of **H-Tyr(3-NH2)-OH dihydrochloride hydrate** is straightforward.

Materials:

- H-Tyr(3-NH2)-OH dihydrochloride hydrate powder
- Sterile, deionized water
- Ultrasonic bath
- Sterile 0.22 μm filter

Protocol:

- Weigh the desired amount of H-Tyr(3-NH2)-OH dihydrochloride hydrate in a sterile container.
- Add the calculated volume of sterile water to achieve the target concentration (e.g., for a 175 mg/mL stock solution).
- Use an ultrasonic bath to aid dissolution if necessary.
- Once fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.[1]
- Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
- Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Click to download full resolution via product page

Caption: Workflow for preparing a sterile stock solution.

Representative Protocol: In Vitro Cytotoxicity Assay

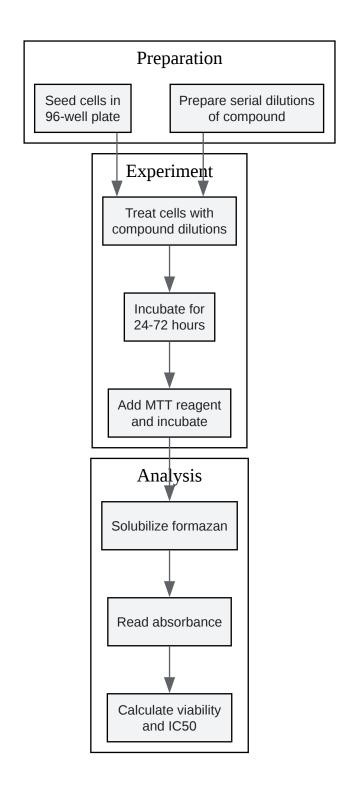
This protocol describes a general method for assessing the cytotoxic effects of **H-Tyr(3-NH2)-OH dihydrochloride hydrate** on a cancer cell line (e.g., KG-1 leukemia cells, where 3-amino-L-tyrosine has shown cytotoxicity) using a standard MTT or similar viability assay.

Materials:

- Target cell line (e.g., KG-1)
- Complete cell culture medium
- H-Tyr(3-NH2)-OH dihydrochloride hydrate stock solution
- 96-well cell culture plates
- MTT reagent (or similar viability assay reagent)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
- Compound Treatment: Prepare serial dilutions of the H-Tyr(3-NH2)-OH dihydrochloride
 hydrate stock solution in a complete culture medium. Remove the old medium from the cells
 and add the medium containing different concentrations of the compound. Include a vehicle
 control (medium only).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

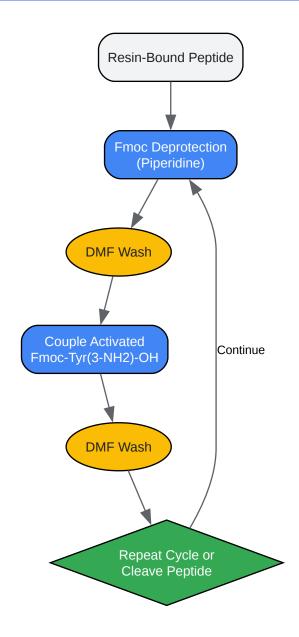


- Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Click to download full resolution via product page

Caption: Workflow for a representative cytotoxicity assay.

Application in Solid-Phase Peptide Synthesis (SPPS)



H-Tyr(3-NH2)-OH dihydrochloride hydrate is used as a building block in SPPS. The Fmocprotected version of this amino acid (Fmoc-Tyr(3-NH2)-OH) would typically be used.

General Principle:

- The N-terminus of the growing peptide chain on a solid support is deprotected (Fmoc removal with piperidine).
- The Fmoc-protected H-Tyr(3-NH2)-OH is activated using a coupling reagent (e.g., HBTU, HATU).
- The activated amino acid is coupled to the deprotected N-terminus of the peptide chain.
- This cycle of deprotection and coupling is repeated with other amino acids to elongate the peptide.

Click to download full resolution via product page

Caption: Logical flow of incorporating the amino acid in SPPS.

Safety and Handling

Based on available Safety Data Sheets (SDS), the following precautions should be observed.

Hazard Class	Precautionary Statements
Not Classified as Hazardous (according to GHS)	P261: Avoid breathing dust.[9]P280: Wear protective gloves/eye protection. [9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling:

- Handle in a well-ventilated area to avoid dust formation.[1]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
- Recommended storage for the solid compound is often at 4°C, sealed and away from moisture.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. scbt.com [scbt.com]

- 4. 3-Amino-L-tyrosine dihydrochloride monohydrate 98% | 23279-22-3 [sigmaaldrich.com]
- 5. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults PMC [pmc.ncbi.nlm.nih.gov]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- 7. Tyrosine Wikipedia [en.wikipedia.org]
- 8. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? Gatorade Sports Science Institute [gssiweb.org]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [H-Tyr(3-NH2)-OH dihydrochloride hydrate CAS number 208588-19-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800705#h-tyr-3-nh2-oh-dihydrochloride-hydrate-cas-number-208588-19-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com